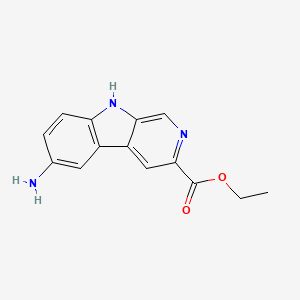
Ethyl 6-amino-9H-beta-carboline-3-carboxylate
Cat. No. B8538129
M. Wt: 255.27 g/mol
InChI Key: XZFNJRASXSVQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05834482
Procedure details


A suspension of Pd (10% on carbon, 1.0 g), and Compound 15 (8.0 g, 28 mmol) in anhydrous ethanol (300 mL) was hydrogenated (2280 mL) at 1 atm. The reaction mixture was filtered through a filter aid. The filtrate was concentrated in vacuo to give the title compound (5.62 g, 79%). M.p. 226°-228° C.
Name
Compound 15
Quantity
8 g
Type
reactant
Reaction Step One



Name
Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][C:9]2[NH:10][C:11]3[C:16]([C:17]=2[CH:18]=1)=[CH:15][C:14]([N+:19]([O-])=O)=[CH:13][CH:12]=3)=[O:5])[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][C:9]2[NH:10][C:11]3[C:16]([C:17]=2[CH:18]=1)=[CH:15][C:14]([NH2:19])=[CH:13][CH:12]=3)=[O:5])[CH3:2]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through a filter aid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1N=CC=2NC3=CC=C(C=C3C2C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.62 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
